

4-Fluorotoluene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Fluorotoluene	
Cat. No.:	B1294773	Get Quote

An In-Depth Technical Guide to **4-Fluorotoluene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluorotoluene** (p-Fluorotoluene), a key building block in modern organic synthesis. This document details its chemical identity, molecular structure, physicochemical properties, and its significant applications, particularly in the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and relevant spectroscopic data are also presented to support research and development activities.

Chemical Identity and Molecular Structure

4-Fluorotoluene, also known as p-fluorotoluene, is an aromatic organic compound.[1] Its structure consists of a toluene molecule where a hydrogen atom on the benzene ring at the para-position (position 4) relative to the methyl group is substituted with a fluorine atom.[1] This substitution imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[2]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 352-32-9[3]

The molecular structure can be represented in various standard chemical formats, which are crucial for database searches and computational modeling.

Identifier Type	Identifier
IUPAC Name	1-fluoro-4-methylbenzene[3]
Molecular Formula	C7H7F[1][3]
SMILES	CC1=CC=C(F)C=C1[1][3]
InChI Key	WRWPPGUCZBJXKX-UHFFFAOYSA-N[1][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **4-Fluorotoluene** are well-documented, making it a predictable and reliable reagent in various chemical transformations. It typically presents as a colorless liquid with a characteristic aromatic odor.[1][4][5]

Table 1: Physicochemical Properties of **4-Fluorotoluene**

Property	Value
Molecular Weight	110.13 g/mol [3]
Appearance	Colorless liquid[1][5]
Boiling Point	116-117 °C[5][6][7]
Melting Point	-56 °C[5][6]
Flash Point	10 °C[5]
Density	1.000 g/mL at 20 °C[8]
Refractive Index	1.4674 - 1.4694[5]

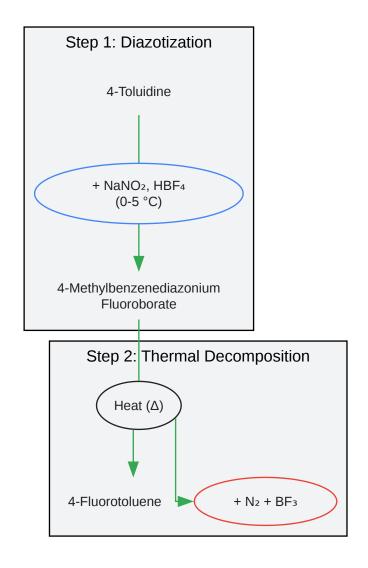
| Water Solubility | Immiscible[5] |

Spectroscopic data is essential for the identification and quality control of **4-Fluorotoluene**. The following table summarizes key spectral information.

Table 2: Spectroscopic Data for 4-Fluorotoluene

Technique	Key Data Points / Interpretation
¹ H NMR	Spectra available, showing characteristic aromatic and methyl proton signals.[9]
¹³ C NMR	Spectra available, with distinct signals for the fluorinated and methyl-substituted carbons.[10]
¹⁹ F NMR	Provides a specific signal for the fluorine atom, useful for purity assessment.[11][12]
Mass Spec. (GC-MS)	Molecular ion peak (M+) at m/z 110, consistent with the molecular weight.[13][14]

| Infrared (IR) | Characteristic C-F and aromatic C-H stretching bands.[14] |


Synthesis of 4-Fluorotoluene: Experimental Protocol

4-Fluorotoluene is commonly synthesized via the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium fluoroborate salt. The following protocol details a representative procedure starting from 4-toluidine.

Reaction Scheme: The synthesis involves two main steps:

- Diazotization of 4-toluidine to form 4-methylbenzenediazonium fluoroborate.
- Thermal decomposition (pyrolysis) of the diazonium salt to yield **4-fluorotoluene**.

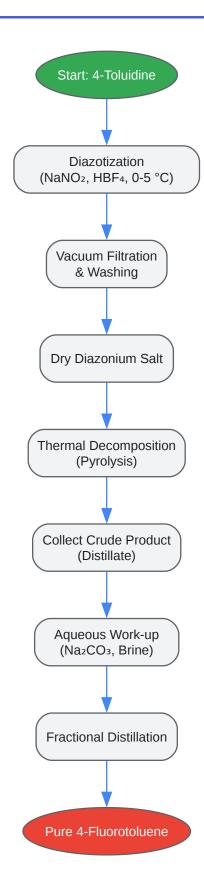
Click to download full resolution via product page

Caption: Synthesis of **4-Fluorotoluene** via the Balz-Schiemann reaction.

Methodology:

Step 1: Preparation of 4-Methylbenzenediazonium Fluoroborate

• Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-toluidine (1.0 eq) and a 48% aqueous solution of fluoroboric acid (HBF₄) (2.5 eq). Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.


- Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine-acid mixture over 60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
- Precipitation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The 4-methylbenzenediazonium fluoroborate will precipitate as a white solid.
- Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold 5% HBF₄ solution, followed by cold ethanol, and finally with cold diethyl ether to facilitate drying. Dry the solid under vacuum.

Step 2: Thermal Decomposition to 4-Fluorotoluene

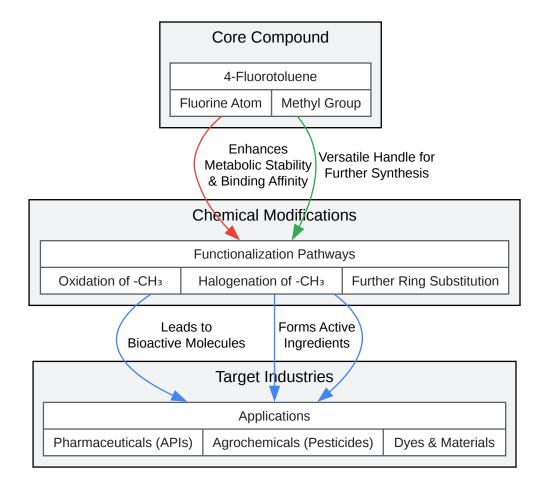
- Pyrolysis: Place the dried diazonium salt in a flask equipped for distillation. Heat the solid gently and carefully. The decomposition will begin, evidenced by the evolution of nitrogen gas.
- Distillation: The crude **4-fluorotoluene** product will distill over. Collect the distillate. The decomposition should be controlled by careful heating to avoid vigorous gas evolution.
- Work-up: Wash the collected organic distillate with a 5% sodium carbonate solution to remove any acidic impurities, followed by a wash with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and purify the liquid by fractional distillation to obtain pure **4-fluorotoluene**.

The following diagram illustrates the general workflow for this synthesis and purification process.

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and purification of **4-fluorotoluene**.

Applications in Research and Drug Development


4-Fluorotoluene is a versatile intermediate primarily used in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2][7][15] The incorporation of a fluorine atom into drug molecules can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[7]

Key Roles in Synthesis:

- Introduction of a Fluorinated Moiety: It serves as a ready source for the 1-fluoro-4-methylphenyl group, a common structural motif in many bioactive compounds.[7]
- Starting Material for Functionalization: The methyl group can be readily oxidized to a
 carboxylic acid (forming 4-fluorobenzoic acid) or halogenated to form a benzyl halide,
 opening pathways to a wide array of derivatives.[15]

The strategic utility of **4-fluorotoluene** is depicted in the logical relationship diagram below.

Click to download full resolution via product page

Caption: Role of **4-Fluorotoluene** as a versatile intermediate in chemical synthesis.

Safety and Handling

4-Fluorotoluene is a highly flammable liquid and vapor.[16] It is also classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation. [16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][16] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] For detailed safety information, consult the Safety Data Sheet (SDS).[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 352-32-9: 4-Fluorotoluene | CymitQuimica [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. 4-Fluorotoluene, 99% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. 4-Fluorotoluene CAS 352-32-9 Manufacturers, Suppliers, Factory Home Sunshine Pharma [hsppharma.com]
- 6. 4-fluorotoluene at Best Price in Nanyang, Henan | Nanyang Weiter Chemical Co.,ltd. [tradeindia.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-fluorotoluene [stenutz.eu]
- 9. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]
- 15. sparrow-chemical.com [sparrow-chemical.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [4-Fluorotoluene CAS number and molecular structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294773#4-fluorotoluene-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com